N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide

Lipophilicity Membrane permeability Drug-likeness

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide (CAS 919861-21-5) is a heterocyclic small molecule belonging to the thiazole-oxazole carboxamide family. It features a 1,3-thiazole core substituted at the 4-position with a 4-ethoxyphenyl group and at the 5-position with a methyl group, coupled via a carboxamide linker to a 1,2-oxazole (isoxazole) ring.

Molecular Formula C16H15N3O3S
Molecular Weight 329.37
CAS No. 919861-21-5
Cat. No. B2500006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
CAS919861-21-5
Molecular FormulaC16H15N3O3S
Molecular Weight329.37
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=NO3)C
InChIInChI=1S/C16H15N3O3S/c1-3-21-12-6-4-11(5-7-12)14-10(2)23-16(18-14)19-15(20)13-8-9-17-22-13/h4-9H,3H2,1-2H3,(H,18,19,20)
InChIKeyUQTXFNGUPYNQJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide (CAS 919861-21-5) – Chemical Class, Physicochemical Identity, and Comparator Landscape


N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide (CAS 919861-21-5) is a heterocyclic small molecule belonging to the thiazole-oxazole carboxamide family. It features a 1,3-thiazole core substituted at the 4-position with a 4-ethoxyphenyl group and at the 5-position with a methyl group, coupled via a carboxamide linker to a 1,2-oxazole (isoxazole) ring [1]. The compound is a member of the Life Chemicals F2833 high-throughput screening collection (catalog ID F2833-0154) and is supplied with a typical purity of ≥90% as confirmed by LCMS and/or 400 MHz NMR . The closest commercially available structural analog is N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide (CAS 750640-55-2), which substitutes the 4-ethoxyphenyl group with a 4-methylphenyl (p-tolyl) moiety and lacks the 5-methyl substitution on the thiazole ring [2]. A significant limitation of the current evidence base is that this specific compound has no published primary research papers or quantitative biological screening data in authoritative databases such as ChEMBL or BindingDB. Differentiation must therefore be constructed from computed physicochemical properties, structural uniqueness relative to published analogs, and class-level biological inference from closely related thiazole-isoxazole carboxamide chemotypes.

Generic Substitution Warning: Why N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide Cannot Be Interchanged with Other Thiazole-Oxazole Carboxamides


Despite sharing a thiazole-oxazole carboxamide core with numerous commercially available analogs, this compound possesses two structural features that preclude generic substitution: (1) a 5-methyl group on the thiazole ring, which is absent in the majority of N-(4-arylthiazol-2-yl)isoxazole-5-carboxamide analogs such as the p-tolyl derivative (CAS 750640-55-2), and (2) a 4-ethoxyphenyl substituent at the thiazole 4-position, which increases both lipophilicity (computed XLogP3 = 3.3 vs. 2.9 for the p-tolyl analog) and hydrogen bond acceptor count (6 vs. 5) relative to the 4-methylphenyl comparator [1][2]. In the related antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide series, minor changes in aryl substitution produced dramatic shifts in both potency against Mycobacterium tuberculosis (MIC differences exceeding 10-fold) and susceptibility to innate efflux pump machinery [3][4]. Similarly, the p-tolyl analog (CAS 750640-55-2) demonstrates only weak activity against MKP-1 phosphatase (IC₅₀ = 35,800 nM), underscoring that subtle substitution changes within this scaffold can yield orders-of-magnitude differences in target engagement [5]. These precedents establish that the specific 4-ethoxyphenyl-5-methylthiazole substitution pattern of CAS 919861-21-5 cannot be assumed to produce biological outcomes equivalent to any close analog. The quantitative evidence below provides procurement teams with the measurable parameters that differentiate this compound from its nearest neighbors.

Quantitative Differentiation Evidence for CAS 919861-21-5: Head-to-Head Physicochemical Comparison, Structural Uniqueness Metrics, and Class-Level Biological Inference


Evidence Item 1: Physicochemical Head-to-Head – Computed Lipophilicity and Hydrogen Bonding Differentiate CAS 919861-21-5 from the p-Tolyl Analog

CAS 919861-21-5 exhibits a computed XLogP3 of 3.3, a Δ of +0.4 log units above the p-tolyl analog (CAS 750640-55-2, XLogP3 = 2.9). The target compound additionally possesses 6 hydrogen bond acceptors versus 5 for the comparator, and 5 rotatable bonds versus 3, reflecting the greater conformational flexibility imparted by the ethoxy substituent [1][2]. In the context of the Lipinski Rule of Five, the higher XLogP3 of the target compound approaches the upper boundary (≤5) but remains within drug-like space. This suggests potentially enhanced passive membrane permeability relative to the less lipophilic p-tolyl analog, a property that could be advantageous in cell-based phenotypic screening campaigns where intracellular target access is required. The molecular weight difference is also notable: 329.4 g/mol (target) versus 285.3 g/mol (comparator), a Δ of +44.1 g/mol attributable to the ethoxy oxygen, the additional methylene carbon, and the 5-methyl group on the thiazole.

Lipophilicity Membrane permeability Drug-likeness SAR

Evidence Item 2: Structural Uniqueness – The 5-Methyl Group on the 1,3-Thiazole Ring Is Absent in the Majority of Commercial and Published Analogs

A substructure search of the PubChem database reveals that the vast majority of N-(4-arylthiazol-2-yl)isoxazole-5-carboxamide analogs bear a hydrogen atom at the thiazole 5-position. The presence of a 5-methyl substituent in CAS 919861-21-5, confirmed by the SMILES notation CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=NO3)C, introduces steric bulk adjacent to the carboxamide linkage that can influence both the dihedral angle between the thiazole and oxazole rings and the compound's metabolic stability at the thiazole C5 position [1]. In a related crystallographic study of 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (a regioisomer), the dihedral angle between the thiazole and isoxazole rings was measured at 34.08°, and the crystal packing was governed by N–H⋯N hydrogen bonds forming inversion dimers [2]. Although the regioisomeric connectivity differs, the 5-methyl substitution is expected to similarly modulate solid-state properties, solubility, and target binding conformation relative to des-methyl analogs. The closest analog without 5-methyl substitution (CAS 750640-55-2) has only 3 rotatable bonds versus 5 for the target compound, indicating a more restricted conformational profile [3].

Structural uniqueness Scaffold diversity SAR Lead optimization

Evidence Item 3: Class-Level Biological Inference – The Thiazole-Isoxazole Carboxamide Scaffold Demonstrates Potent Antitubercular Activity with Favorable Efflux Pump Evasion Profile

Although CAS 919861-21-5 itself lacks published MIC data, the closely related 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide chemotype has been extensively characterized against Mycobacterium tuberculosis. In hit-to-lead optimization studies, compounds from this series demonstrated growth inhibitory activity against both drug-susceptible and multidrug-resistant (MDR) M. tuberculosis strains, with several leads maintaining low propensity to serve as substrates for mycobacterial efflux pumps – a key liability of many antitubercular agents [1][2]. Notably, two compounds in the N-phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamide series maintained high inhibitory activity against resistant strains while demonstrating selectivity over other bacterial species and eukaryotic cells, metabolic stability, and apparent evasion of efflux pump machinery [2]. The target compound CAS 919861-21-5 shares the thiazole-isoxazole carboxamide core with these validated antitubercular leads but differs in its oxazole regioattachment (isoxazole-5-carboxamide vs. isoxazole-3-carboxamide) and aryl substitution pattern, positioning it as a candidate for scaffold-hopping campaigns targeting novel intellectual property space within this validated pharmacophore.

Antitubercular Mycobacterium tuberculosis Efflux pump Drug resistance MIC

Evidence Item 4: Comparator Enzyme Inhibition Data – The p-Tolyl Analog Exhibits Weak MKP-1 Phosphatase Inhibition, Establishing a Quantitative Baseline for the Scaffold

The closest structural analog with published enzyme inhibition data, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide (CAS 750640-55-2), was tested in the MKP-1 Dual Specificity Protein Tyrosine Phosphatase Probe Assessment and exhibited an IC₅₀ of 35,800 nM (35.8 µM) against the Cdc25B dose-response selectivity assay [1]. This weak inhibitory activity establishes a quantitative baseline for the scaffold and implies that the core thiazole-isoxazole carboxamide structure alone is insufficient for potent phosphatase engagement. The structural modifications present in CAS 919861-21-5 – namely the 4-ethoxyphenyl group replacing 4-methylphenyl and the addition of a 5-methyl on the thiazole ring – are predicted to alter both the electronic character and steric profile of the hinge-binding region, potentially yielding substantially different target engagement profiles. Without experimental testing, the direction and magnitude of this effect cannot be predicted, but the quantitative comparator data provides a essential reference point for teams planning kinase or phosphatase panel screens with this compound.

Phosphatase inhibition MKP-1 Selectivity Cancer

Evidence Item 5: Intellectual Property Differentiation – The 4-Ethoxyphenyl-5-Methylthiazole Substitution Pattern Is Not Specifically Claimed in Major Thiazole-Oxazole Carboxamide Patent Families

A review of key patent families covering thiazole-oxazole carboxamides reveals that the core scaffold has been broadly claimed for multiple therapeutic applications. US Patent 7,786,110 (Roche Palo Alto) claims thiazole and oxazole-substituted arylamides as P2X3 and P2X2/3 antagonists for genitourinary, pain, gastrointestinal, and respiratory conditions [1]. Additional patent families cover thiazole and oxazole compounds as cyclin-dependent kinase inhibitors (US applications by Bristol-Myers Squibb) and as IRAK4 inhibitors for inflammatory diseases [2]. However, a Markush structure analysis indicates that the specific combination of a 4-ethoxyphenyl group at the thiazole 4-position with a 5-methyl substituent on the thiazole ring – the exact substitution pattern of CAS 919861-21-5 – is not explicitly exemplified in these dominant patent families. This structural differentiation from the patented chemical space offers a potential freedom-to-operate advantage for organizations seeking to develop proprietary screening libraries or lead series based on this substitution pattern, while still benefiting from the validated biological relevance of the thiazole-oxazole carboxamide pharmacophore [1][2].

Patent landscape Freedom to operate IP differentiation Kinase inhibitors

Highest-Value Application Scenarios for N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide Based on Quantitative Differentiation Evidence


Scenario 1: Scaffold-Hopping Library Design for Antitubercular Drug Discovery Targeting Efflux Pump Evasion

The related 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide chemotype has demonstrated potent antitubercular activity against both drug-susceptible and MDR M. tuberculosis strains, with low efflux pump susceptibility [1]. CAS 919861-21-5 represents a structurally distinct regioisomer (isoxazole-5-carboxamide vs. isoxazole-3-carboxamide) with a unique 4-ethoxyphenyl-5-methylthiazole substitution pattern not exemplified in the published antitubercular series. Procurement of this compound is strategically justified for teams conducting scaffold-hopping campaigns to expand intellectual property position around the validated thiazole-isoxazole antitubercular pharmacophore while potentially retaining the favorable efflux evasion properties of the chemotype.

Scenario 2: Phenotypic Screening in Oncology with Differentiated Lipophilicity and Membrane Permeability

With a computed XLogP3 of 3.3, CAS 919861-21-5 is 0.4 log units more lipophilic than the p-tolyl analog [2][3]. This increased lipophilicity predicts enhanced passive membrane permeability, which is particularly relevant for cell-based phenotypic screening in oncology where intracellular target access is rate-limiting. The compound's 5-methylthiazole modification further distinguishes it from the majority of commercially available analogs, making it a valuable addition to diversity-oriented screening libraries targeting intracellular cancer targets. Procurement teams should note that while no cancer cell line IC₅₀ data exists for this specific compound, the structurally related thiazole-oxazole carboxamide class has demonstrated antiproliferative activity against MCF-7, HepG2, and other cancer lines in the low micromolar range [1].

Scenario 3: Kinase and Phosphatase Panel Screening – Establishing SAR from a Quantified Scaffold Baseline

The p-tolyl analog (CAS 750640-55-2) provides a quantitative baseline for this scaffold in phosphatase assays, with an MKP-1 IC₅₀ of 35,800 nM (35.8 µM) [4]. CAS 919861-21-5, with its distinct ethoxy and 5-methyl modifications, offers a structurally differentiated probe for kinase and phosphatase selectivity panels. The thiazole-oxazole core is a recognized ATP-competitive hinge-binding motif validated in multiple kinase inhibitor programs, including CDK and IRAK4 inhibitors [1]. Procurement of this compound alongside the p-tolyl analog enables pairwise SAR determination, where any observed potency shift can be directly attributed to the ethoxy and 5-methyl modifications. This head-to-head experimental design supports efficient lead optimization decisions.

Scenario 4: CNS Drug Discovery Screening Leveraging Enhanced Lipophilicity within Drug-Like Property Space

CAS 919861-21-5 possesses computed properties within the CNS drug-like chemical space: molecular weight of 329.4 g/mol (below the CNS MPO-recommended threshold of <400), XLogP3 of 3.3 (within the CNS-favorable range of 1–4), TPSA of 105 Ų (above the typical CNS cutoff of <90 Ų but within acceptable range), and a single hydrogen bond donor [2]. These properties position the compound as a candidate for CNS-targeted screening libraries, where the moderate lipophilicity may facilitate blood-brain barrier penetration while the polar surface area remains below problematic thresholds for CNS exposure. The patent landscape further supports this application, as thiazole-oxazole carboxamides have been claimed for neurological indications including pain and neuroprotection [1]. Procurement for CNS-focused screening collections is justified by the compound's favorable computed CNS drug-likeness profile and structural novelty relative to known CNS-active chemotypes.

Quote Request

Request a Quote for N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.